4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol
Overview
Description
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities .
Mode of Action
It’s worth noting that the compound’s structure includes a thiazole ring, which is known to interact with various biological targets .
Biochemical Pathways
Thiazole-containing compounds have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with a thiazole ring have been associated with diverse biological activities, including antimicrobial, antioxidative, antibiotic, and anticancer effects .
Action Environment
The suzuki–miyaura coupling reaction, which could potentially be used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting some environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-(2-thienyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic effects, although not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol: Unique due to its specific structure and combination of functional groups.
Thiazoles: Compounds with similar biological activities, such as anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its specific combination of a chloro group, a phenol group, and a thienyl-ethylamine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-chloro-2-[(2-thiophen-2-ylethylamino)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-11-3-4-13(16)10(8-11)9-15-6-5-12-2-1-7-17-12/h1-4,7-8,15-16H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVNVYWABQFMMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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